molecular formula C25H41NO2 B15161042 1H-Indole-2-hexadecanol, 4-methoxy- CAS No. 651331-44-1

1H-Indole-2-hexadecanol, 4-methoxy-

Cat. No.: B15161042
CAS No.: 651331-44-1
M. Wt: 387.6 g/mol
InChI Key: FUOATDWBNUZXPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-2-hexadecanol, 4-methoxy- is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . The compound 1H-Indole-2-hexadecanol, 4-methoxy- features a methoxy group at the 4-position and a hexadecanol chain at the 2-position, which may contribute to its unique chemical and biological properties.

Preparation Methods

One common method for synthesizing indole derivatives is the Larock heteroannulation reaction, which involves the reaction of 4-methoxy-2-iodoaniline with disilylated alkyne . This reaction produces a 5-methoxy-2,3-disubstituted indole, which can then be further modified to introduce the hexadecanol chain.

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of catalysts, specific reaction conditions, and purification techniques to ensure the desired product is obtained.

Chemical Reactions Analysis

1H-Indole-2-hexadecanol, 4-methoxy- can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Indole-2-hexadecanol, 4-methoxy- has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indole-2-hexadecanol, 4-methoxy- involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which can modulate various biological processes . The presence of the methoxy group and the hexadecanol chain may influence the compound’s binding affinity and selectivity, thereby affecting its biological activity.

Comparison with Similar Compounds

1H-Indole-2-hexadecanol, 4-methoxy- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indole-2-hexadecanol, 4-methoxy- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

651331-44-1

Molecular Formula

C25H41NO2

Molecular Weight

387.6 g/mol

IUPAC Name

16-(4-methoxy-1H-indol-2-yl)hexadecan-1-ol

InChI

InChI=1S/C25H41NO2/c1-28-25-19-16-18-24-23(25)21-22(26-24)17-14-12-10-8-6-4-2-3-5-7-9-11-13-15-20-27/h16,18-19,21,26-27H,2-15,17,20H2,1H3

InChI Key

FUOATDWBNUZXPT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=C(N2)CCCCCCCCCCCCCCCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.